molecular formula C6H12O2S B1173612 5-Thiazolecarboxaldehyde CAS No. 1003-82-3

5-Thiazolecarboxaldehyde

Cat. No.: B1173612
CAS No.: 1003-82-3
M. Wt: 148.23 g/mol
InChI Key: XOUFYAQSTVWOPZ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde is an organic compound with the chemical formula C4H3NOS. It is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Thiazolecarboxaldehyde can be synthesized through several methods. One common method involves the reaction of thiazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde .

Another method involves the oxidation of 5-methylthiazole using oxidizing agents like potassium permanganate or chromium trioxide. This method also produces this compound with good yields .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, hydrazines, and thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways by binding to specific receptors and altering their activity .

Comparison with Similar Compounds

5-Thiazolecarboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1003-82-3

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

3,4-dimethylthiolane 1,1-dioxide

InChI

InChI=1S/C6H12O2S/c1-5-3-9(7,8)4-6(5)2/h5-6H,3-4H2,1-2H3

InChI Key

XOUFYAQSTVWOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CC1C

Origin of Product

United States

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